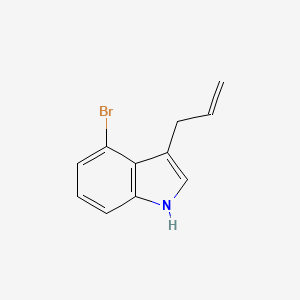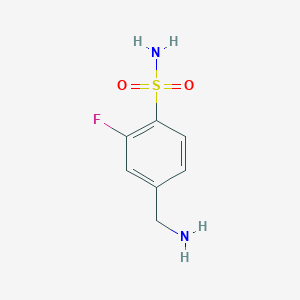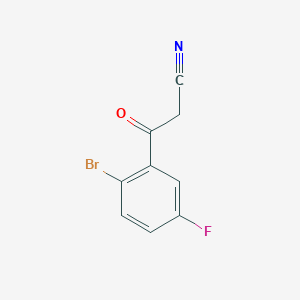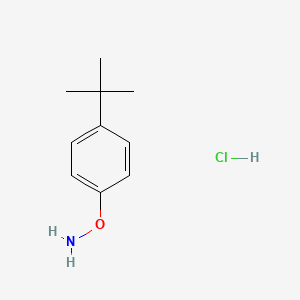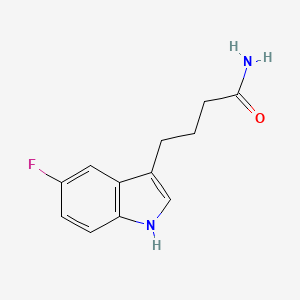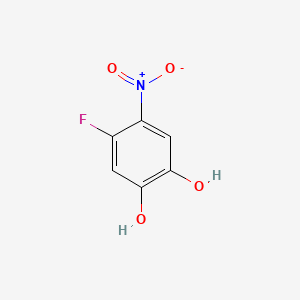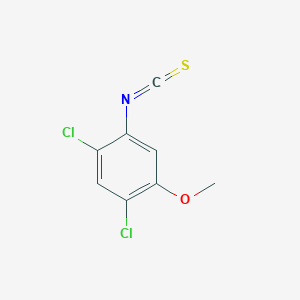
2,4-Dichloro-5-methoxyphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxyphenyl Isothiocyanate: is an organic compound with the molecular formula C8H5Cl2NOS . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methoxy group at the 5 position. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxyphenyl Isothiocyanate typically involves the reaction of 2,4-dichloro-5-methoxyaniline with thiophosgene. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety by minimizing human exposure to hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methoxyphenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2,4-Dichloro-5-methoxyphenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in cancer research due to its ability to modify biological molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxyphenyl Isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of enzyme activity and protein function. This reactivity is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
- 2,4-Dichlorophenyl Isothiocyanate
- 4-Methoxyphenyl Isothiocyanate
- 2-Methoxyphenyl Isothiocyanate
Comparison: 2,4-Dichloro-5-methoxyphenyl Isothiocyanate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of electron-withdrawing and electron-donating groups influences its reactivity and makes it distinct from other isothiocyanates. The presence of chlorine atoms enhances its electrophilicity, while the methoxy group can participate in hydrogen bonding, affecting its interaction with biological molecules.
Properties
IUPAC Name |
1,5-dichloro-2-isothiocyanato-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-8-3-7(11-4-13)5(9)2-6(8)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDGMKHKUVDQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N=C=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
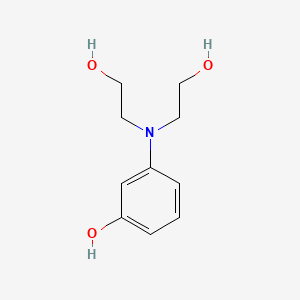
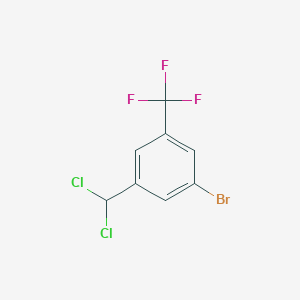
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)
